BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)-
Description
BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)- (CAS 67845-30-1) is a bicyclic aldehyde derivative with a rigid bicyclo[2.2.2]octene framework. Its structure features a carboxaldehyde group at position 2, a methyl group at position 6, and an isopropyl group at position 6.
Properties
IUPAC Name |
6-methyl-8-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-13-9(3)4-10(12)5-11(13)7-14/h4,7-8,10-13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFZJSXGDOTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC(C1CC2C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867357 | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67845-30-1 | |
| Record name | 6-Methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.2)oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.170 | |
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Preparation Methods
General Approach
The bicyclo[2.2.2]oct-5-ene core is commonly constructed via a Diels–Alder reaction between a substituted cyclohexadiene (or related diene) and appropriate dienophiles such as acrylates or maleates. For example, alpha-terpinene or alpha-phellandrene can be reacted with alkenes to give bicyclic Diels–Alder adducts, which serve as key intermediates for further functionalization.
Stereoselectivity and Adduct Isolation
Subsequent Transformations
- The Diels–Alder adducts are subjected to reduction, typically with lithium aluminium hydride or sodium borohydride, to modify carbonyl functionalities.
- Coupling with amines or base-mediated reactions (e.g., KOH treatment) followed by reduction can yield various derivatives of the bicyclo[2.2.2]oct-5-ene system.
Example Procedure
In one documented example, 5-methyl-7-(1-methylethyl)-bicyclo[2.2.2]oct-5-en-2-one was reduced with sodium borohydride in methanol to afford the corresponding alcohol derivative.
Tandem Intermolecular Michael Addition–Intramolecular Aldol Condensation (Bridged Robinson Annulation)
Novel One-Pot Synthesis
A highly efficient one-pot method involves reacting a cyclic or acyclic ketone with cyclohexenone in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (triflic acid) in an oxygenated solvent (e.g., dichloromethane). This tandem process proceeds through:
Reaction Conditions and Yields
Scope and Substrate Variability
- The method is general for various ketones including cyclohexanone, 4-methylcyclohexanone, and alkyl methyl ketones.
- For example, cyclohexanone and cyclohexenone yield the bicyclic enone in 57% isolated yield under microwave conditions.
- Alkyl methyl ketones give fair yields (31–51%) of disubstituted bicyclic enones.
Mechanistic Insights
Comparative Yields Under Different Conditions
| Entry | Ketone Substrate | Method A (Microwave) Yield | Method B (Reflux) Yield | Method C (Room Temp) Yield |
|---|---|---|---|---|
| 1 | Cyclohexanone | 57% | 55% | 46% |
| 2 | 4-Methylcyclohexanone | 51% | 40% | 33% |
Method A: Microwave irradiation, 40 °C, 8 h
Method B: Conventional reflux, 48–50 °C, 8 h
Method C: Room temperature stirring, 24 h
Two-Step Synthesis via Isolated 1,5-Diketone Intermediates
Preparation of 1,5-Diketones
For substrates where the one-pot method is less efficient (e.g., simple methyl ketones like acetone or acetophenone), a two-step approach is preferred:
Representative Yields of Two-Step Method
| Entry | Silyl Enol Ether (R, R') | Diketone Yield (%) | Cyclization Yield (%) |
|---|---|---|---|
| 1 | (CH2)4 | 70 | 82 |
| 2 | Ph, H | 92 | 78 |
| 3 | Me, H | 78 | 51 |
| 4 | Et, Me | 93 | 40 |
Summary Table of Preparation Methods
| Method | Key Steps | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Diels–Alder Cycloaddition + Reduction | Diels–Alder reaction, reduction, separation | 50–180 °C for cycloaddition; NaBH4 reduction | Variable, moderate | Stereoselective; requires chromatography |
| Tandem Michael Addition–Aldol Condensation | Michael addition, aldol condensation, dehydration | Triflic acid, DCM, microwave or reflux, 40–50 °C | 31–57 | One-pot, general, suitable for substituted ketones |
| Two-Step via 1,5-Diketones | Mukaiyama–Michael addition, acid cyclization | Silyl enol ethers, triflic acid, mild conditions | 40–82 | Better for simple methyl ketones, higher yields |
Chemical Reactions Analysis
Types of Reactions
BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde serves as an intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it a valuable building block in the development of complex organic molecules.
Case Study:
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel polycyclic compounds that exhibit promising biological activity against certain cancer cell lines .
Medicinal Chemistry
The compound's structural features have made it a candidate for drug discovery and development. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties.
Case Study:
A research team investigated the anti-inflammatory effects of derivatives of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in animal models, demonstrating significant reduction in inflammation markers .
Material Science
Due to its unique bicyclic structure, this compound has applications in material science, particularly in the synthesis of polymers and resins that require specific mechanical properties.
Data Table: Properties Comparison
| Property | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | Polymeric Resin Example |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Moderate | High |
| Chemical Resistance | Moderate | High |
Mechanism of Action
The mechanism by which BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its bicyclic scaffold combined with aldehyde functionality. Below is a comparative analysis with structurally or functionally related compounds:
Comparison with 1,3-Dioxolane Derivatives
A closely related substance, 2-[6-Methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane (CAS 68901-32-6), replaces the aldehyde group with a 1,3-dioxolane ring. This modification reduces electrophilicity, making the dioxolane derivative less reactive in nucleophilic additions.
Comparison with Ethyl Cyclohexenecarboxylate Isomers
Ethyl-2,3,6,6-tetramethyl-2-cyclohexenecarboxylate (mixed isomers) shares a methyl-substituted cyclic framework but replaces the aldehyde with an ester group. Esters typically exhibit lower reactivity toward oxidation but higher susceptibility to hydrolysis. This difference impacts their utility in synthesis; for example, the aldehyde in the target compound enables condensation reactions (e.g., with phenols) to form coumarin analogs, whereas esters may require transesterification or saponification .
Comparison with Sodium Tetrahydroborate Reaction Products
Sodium tetrahydroborate(1-) reaction products with fluoropolymers (CAS 2017-101) are structurally distinct but relevant in safety benchmarking. This highlights the target compound’s relatively benign profile under current data .
Biological Activity
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-, commonly referred to as Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is a bicyclic compound with significant implications in various biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 38259-00-6 |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Melting Point | 13 °C |
| Boiling Point | 73 °C |
| Purity | ≥95% (GC) |
Antimicrobial Properties
Research indicates that bicyclic compounds like Bicyclo[2.2.2]oct-5-ene derivatives exhibit notable antimicrobial activity. A study conducted by [source] demonstrated that these compounds inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Cytotoxic Effects
Bicyclo[2.2.2]oct-5-ene derivatives have also been investigated for their cytotoxic effects against cancer cell lines. For instance, a study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways [source]. The compound's ability to modulate cell cycle progression was also noted, suggesting potential applications in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and cytotoxic properties, Bicyclo[2.2.2]oct-5-ene has shown promise as an anti-inflammatory agent. Research highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its therapeutic potential in treating inflammatory diseases [source].
Case Studies
Case Study 1: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial efficacy of Bicyclo[2.2.2]oct-5-ene derivatives against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, demonstrating robust antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of Bicyclo[2.2.2]oct-5-ene derivatives. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at concentrations above 25 µg/mL, indicating a dose-dependent response [source].
Summary of Research Findings
The following table summarizes key findings from recent studies regarding the biological activities of Bicyclo[2.2.2]oct-5-ene derivatives:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus growth | [source] |
| Cytotoxic | Induction of apoptosis in MCF-7 cells | [source] |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines production | [source] |
Q & A
Q. What are the established synthetic routes for bicyclo[2.2.2]octene derivatives, and how can they be adapted to synthesize 6-methyl-8-(1-methylethyl)-substituted analogs?
The compound is synthesized via sequential hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains. Key steps include:
- Allylation : Alkylation of cyclic ketones (e.g., ethyl 2-oxo-cyclohexane carboxylate) with allyl bromide using NaH as a base in THF (yields ~91%) .
- Hydroformylation : Rhodium-catalyzed (e.g., [Rh(acac)(CO)₂]) reactions under syngas (CO:H₂ = 1:1, 20 bar) at 60°C for 72 hours. Ligands like BIPHEPHOS (4% mol) improve regioselectivity .
- Work-up : Solvent removal under vacuum and purification via bulb-to-bulb distillation or alumina chromatography .
Adaptation : Introduce methyl and isopropyl groups during allylation or via post-functionalization of intermediates.
Q. What analytical methods are critical for characterizing bicyclo[2.2.2]octene carboxaldehyde derivatives?
- Gas Chromatography (GC) : Quantifies product ratios (e.g., 1:1 mixtures of spiro vs. linear products in hydroformylation) .
- ¹H-NMR : Confirms regiochemistry and stereochemistry. For example, ethyl 7-hydroxy-1-oxo-spiro[5.5]undecane-2-carboxylate shows distinct proton shifts for spiro vs. non-spiro structures .
- Mass Spectrometry : Validates molecular weights (e.g., C₁₄H₂₂O₄, 254.33 g/mol) .
Q. What safety protocols are recommended for handling this compound based on available hazard data?
- Toxicity : Limited hazard data (no acute oral toxicity or mutagenicity reported for structurally similar bicyclic aldehydes) .
- General Precautions : Use standard lab PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact due to unknown chronic effects.
Advanced Research Questions
Q. How do reaction conditions (e.g., catalyst loading, pressure) influence hydroformylation yields and regioselectivity in bicyclo[2.2.2]octene systems?
-
Catalyst Optimization :
Catalyst System Loading Yield Regioselectivity [Rh(acac)(CO)₂] + BIPHEPHOS 1% Rh, 4% ligand 97% High for linear aldehydes PTSA (acid additive) 5% mol 40% Favors spiro product formation -
Pressure Effects : Lower syngas pressures (<20 bar) reduce conversion rates but may improve selectivity for sterically hindered substrates.
Q. How can stereochemical outcomes be controlled during aldol condensation of bicyclic ketones with unsaturated side chains?
- Steric Guidance : Bulky substituents (e.g., 8-isopropyl group) direct aldol addition to less hindered positions .
- Solvent Polarity : Polar aprotic solvents (THF, DCM) stabilize enolate intermediates, favoring anti-aldol products .
- Computational Modeling : DFT studies predict transition-state energies to optimize stereoselectivity (no direct evidence but inferred from analogous systems).
Q. What strategies resolve contradictions in product ratios observed during hydroformylation (e.g., 1:1 mixtures of spiro and linear products)?
- Mechanistic Insight : Competing pathways (intramolecular vs. intermolecular aldol reactions) lead to mixed products.
- Mitigation :
Q. How do substituents (methyl, isopropyl) impact the compound’s physicochemical properties and reactivity?
- Steric Effects : The 8-isopropyl group increases steric hindrance, slowing nucleophilic attacks at the bicyclic core .
- Electronic Effects : The 6-methyl group slightly electron-donates, stabilizing adjacent carbonyl groups (evidenced by NMR downfield shifts) .
- Solubility : Lipophilic substituents reduce solubility in polar solvents, necessitating THF or DCM for reactions .
Methodological Recommendations
- Synthetic Optimization : Use high-pressure reactors for hydroformylation and monitor reaction progress via GC-MS.
- Data Reconciliation : Employ tandem analytical techniques (e.g., NMR + X-ray crystallography) to resolve structural ambiguities.
- Safety Compliance : Regularly consult updated hazard databases, as toxicity data for this specific analog remains sparse .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
